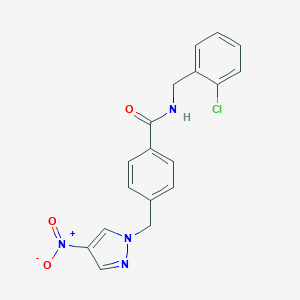
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This molecule has shown promising results in several studies, and researchers are continuously exploring its properties to uncover its full potential.
Mechanism of Action
The mechanism of action of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in a reduction of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide are primarily related to its anti-inflammatory and analgesic properties. This molecule has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. Additionally, it has been shown to reduce pain perception by modulating the activity of nociceptive neurons.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an excellent candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and monitoring.
Future Directions
The potential applications of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in scientific research are vast. Some of the future directions that researchers could explore include:
1. Investigating the potential of this molecule as an anti-cancer agent due to its anti-inflammatory properties.
2. Studying the effects of this molecule on the immune system and its potential applications in immunotherapy.
3. Exploring the use of this molecule in the development of novel pain medications with fewer side effects.
4. Investigating the potential of this molecule in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a promising molecule with potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it an excellent candidate for the treatment of several diseases. Researchers are continuously exploring its properties to uncover its full potential, and future studies could lead to the development of novel therapies and medications.
Synthesis Methods
The synthesis of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-iodopyrazole with 2-pyridinemethanamine in the presence of a suitable solvent and a base. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to obtain the final product.
Scientific Research Applications
The potential applications of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in scientific research are vast. This molecule has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and cancer.
properties
Product Name |
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C10H9IN4O |
Molecular Weight |
328.11 g/mol |
IUPAC Name |
4-iodo-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H9IN4O/c11-8-6-14-15-9(8)10(16)13-5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H,13,16)(H,14,15) |
InChI Key |
NQSARUMUDOHMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NN2)I |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)

![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
